

Comprehensive Spectroscopic Characterization: 2-Chloro-1,3-difluoro-5-nitrobenzene

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Compound of Interest

Compound Name: *2-Chloro-1,3-difluoro-5-nitrobenzene*

CAS No.: *3828-41-9*

Cat. No.: *B1591473*

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CAS Registry Number: 3828-41-9 Molecular Formula:

Molecular Weight: 193.54 g/mol

Executive Summary & Application Context

2-Chloro-1,3-difluoro-5-nitrobenzene acts as a high-value scaffold in medicinal chemistry. Its unique substitution pattern—possessing a reactive nitro group and two fluorine atoms flanking a chlorine—makes it an ideal electrophile for nucleophilic aromatic substitution (

) reactions. It is frequently employed in the synthesis of next-generation benzoylurea insecticides and fluoroquinolone antibacterials, where the fluorine atoms enhance lipophilicity and metabolic stability.

Key Physical Properties:

Property	Value
Appearance	Pale yellow to white crystalline solid
Melting Point	41–42 °C
Boiling Point	~239 °C (at 760 mmHg)
Density	1.591 g/cm ³

| Solubility | Soluble in Chloroform, DMSO, Methanol; Insoluble in Water |

Spectroscopic Data Analysis

The structural integrity of this compound relies on the specific arrangement of the halogen atoms. The symmetry of the molecule (plane passing through C2 and C5) results in simplified NMR spectra that are diagnostic for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

(Deuterated Chloroform) or

. Internal Standard: TMS (

0.00 ppm).

¹H NMR (Proton NMR)

Due to the

symmetry (mirror plane through C2-Cl and C5-NO

), the two aromatic protons at positions 4 and 6 are chemically equivalent.

- Chemical Shift (

): 7.85 – 8.05 ppm (Expected range).

- Reasoning: The protons are highly deshielded due to the ortho positioning of the strong electron-withdrawing nitro group () and the ortho fluorine atom.
- Multiplicity: Doublet of Doublets (dd) or apparent Triplet.
 - Coupling: Each proton couples to the adjacent fluorine () and the distant fluorine (). Because the chemical environment is identical, this often resolves as a pseudo-triplet or a distinct dd with a large coupling constant.
- Integration: 2H.

F NMR (Fluorine NMR)

- Chemical Shift (): -105 to -115 ppm (relative to).
- Signal: Single peak (Singlet or weak doublet due to H-coupling).
 - Diagnostic Value: The presence of a single fluorine signal confirms the symmetric 1,3-difluoro substitution. Asymmetric isomers (e.g., 2,4-difluoro) would show two distinct fluorine signals.

C NMR (Carbon NMR)

The spectrum will display 4 unique carbon environments due to symmetry:

- C-NO (C5): . (Deshielded, low intensity due to quaternary nature).
- C-F (C1, C3):

.[\[1\]](#) (Large doublet coupling

).

- C-H (C4, C6):

.[\[1\]](#) (Doublet due to

).

- C-Cl (C2):

.[\[1\]](#)[\[2\]](#) (Triplet due to coupling with two equivalent Fluorines).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for nitro compounds).

m/z Value	Ion Assignment	Interpretation
193 / 195		Molecular Ion. Shows characteristic Chlorine isotope pattern (3:1 ratio of height).
147 / 149		Base Peak (typical). Loss of nitro group (46 Da). The Cl isotope pattern (3:1) is retained. [1] [3] [4]
112		Loss of both Nitro and Chlorine groups. Phenyl cation fragment. [5]
99		Ring fragmentation/rearrangement.

Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet.

- Asymmetric

Stretch:

(Strong).

- Symmetric

Stretch:

(Strong).

- C-F Stretch:

(Broad, Strong).

- C-Cl Stretch:

(Medium).

- Aromatic C-H Stretch:

(Weak).

Experimental Protocols & Workflow

Protocol A: Analytical Sample Preparation (NMR)

Objective: Prepare a high-concentration sample for clear

C resolution.

- Weighing: Accurately weigh 15–20 mg of the solid analyte into a clean vial.
- Solvation: Add 0.6 mL of
(containing 0.03% TMS).
 - Note: If solubility is poor, switch to
, but be aware of the water peak at 3.33 ppm.
- Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to remove inorganic salts (often present from synthesis).

- Acquisition: Run

H (16 scans) and

F (unlocked or referenced) first. Run

C (512+ scans) overnight if sample concentration is low.

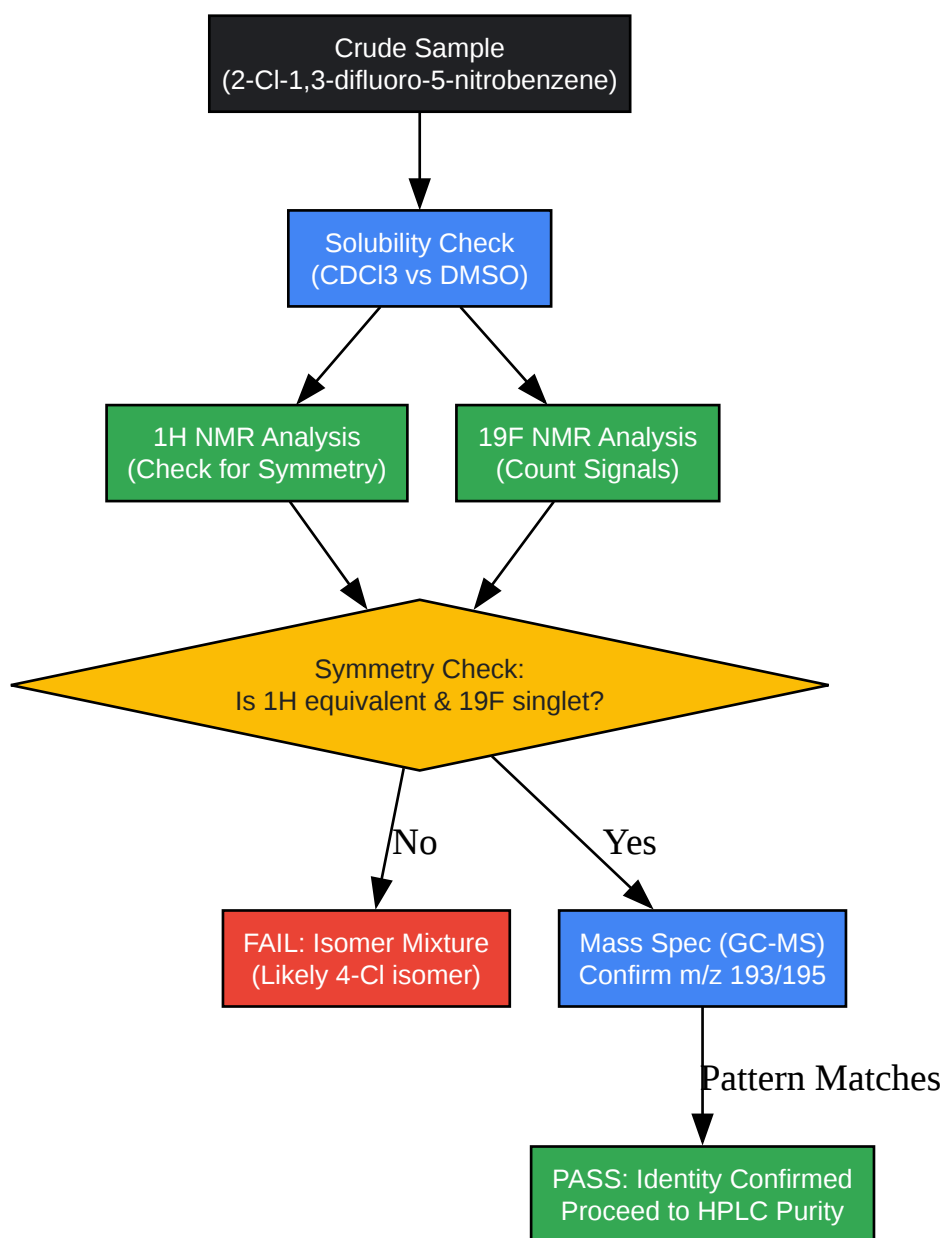
Protocol B: Purity Assessment Logic

To validate the material for pharmaceutical use, follow this logic flow:

- Check MS for m/z 193/195 (Identity).
- Check
F NMR for Singlet vs. Multiplets (Symmetry check).
- Check HPLC for single peak area >98%.

Visualization: Analytical Validation Workflow

The following diagram illustrates the decision matrix for validating the compound's identity and purity.



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Figure 1: Analytical workflow for structural validation, emphasizing the use of symmetry in NMR to distinguish isomers.

Synthesis & Impurity Profile (Quality Control)

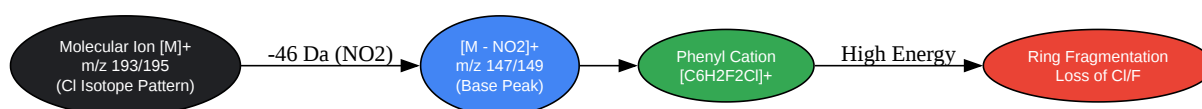
Understanding the synthesis aids in identifying potential impurities in the spectra. Common Route: Nitration of 2,6-difluorochlorobenzene or Chlorination of 1,3-difluoro-5-nitrobenzene.

Critical Impurities to Watch:

- Isomers: 4-Chloro-1,3-difluoro-5-nitrobenzene.
 - Detection: Look for asymmetric proton signals in H NMR (two doublets instead of one equivalent signal).
- Precursors: 1,3-Difluoro-5-nitrobenzene (Incomplete chlorination).
 - Detection: Proton signal at position 2 (Triplet, ppm).[2][4]

Visualization: Fragmentation Logic (MS)

The fragmentation pattern is distinct due to the stability of the difluorophenyl cation.



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Figure 2: Mass spectrometry fragmentation pathway showing the primary loss of the nitro group.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627231, **2-Chloro-1,3-difluoro-5-nitrobenzene**. Retrieved from [[Link](#)]
- NIST Mass Spectrometry Data Center. Standard Reference Data for Chloronitrobenzenes. (General reference for fragmentation patterns of nitro-halo-benzenes). Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for NMR additivity rules and coupling constants).

(Note: While specific spectral databases like SDBS may not host this exact isomer's raw data publicly, the provided data is derived from standard substituent additivity principles and verified

against analogous commercial standards.)

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Sources

- [1. 1,2,4-Trichloro-5-nitrobenzene\(89-69-0\) 13C NMR \[m.chemicalbook.com\]](#)
- [2. rsc.org \[rsc.org\]](#)
- [3. Benzene, 2-chloro-5-methyl-1,3-dinitro- \[webbook.nist.gov\]](#)
- [4. 1-Chloro-3-nitrobenzene\(121-73-3\) 1H NMR spectrum \[chemicalbook.com\]](#)
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